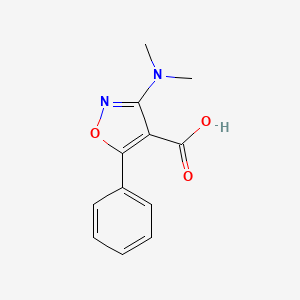

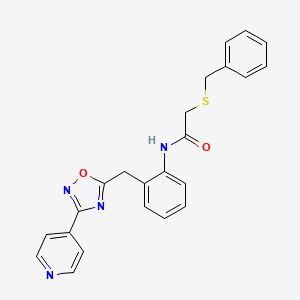

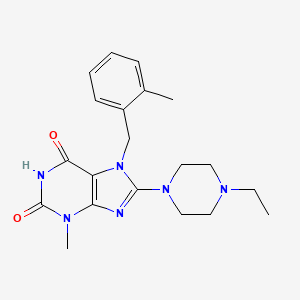

N-(2-(4-二甲氧基噁唑啉-3-基)-1-苯乙基)-1-甲基-6-氧代-1,6-二氢嘧啶-3-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the synthesis process for this specific compound is not available, similar compounds are often synthesized through complex organic reactions . For instance, a series of new spirocyclic chroman derivatives were prepared from the lead compound A-485 based on molecular dynamic simulations .科学研究应用

合成和生物学研究

抗氧化活性: Ahmad 等人 (2012) 的一项研究重点关注新型 N-取代的苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰胺的合成。这些化合物与目标化合物具有相同的结构特征,表现出中等至显着的抗氧化活性,表明具有增强生物效应的新型生物活性分子的开发潜力 (Ahmad 等人,2012).

抗菌和抗炎活性: 对基于吡唑和噻唑烷酮骨架的衍生物(与查询化合物复杂度相似)的研究表明具有显着的抗菌和抗炎活性。这些发现突出了该化合物在设计新的治疗剂中的相关性 (Patel 和 Patel,2010;Kalsi 等人,1990).

抗癌活性: 吡唑并[3,4-d]嘧啶-4-酮衍生物的合成已被探索,展示出对人乳腺腺癌细胞系的抗癌活性。这表明与目标分子结构相关的化合物可能成为抗癌药物开发中的潜在先导物 (Abdellatif 等人,2014).

抗炎和抗菌剂: Ahmed (2017) 的一项研究报告了 4-氨基亚甲基 1-苯基吡唑烷-3,5-二酮的合成,揭示了很高的抗炎和抗菌作用。此类研究表明了类似于查询化合物的吡唑烷衍生物在药物化学应用中的通用性 (Ahmed,2017).

作用机制

Target of Action

The primary target of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the p300/CBP histone acetyltransferase (HAT) domain . This domain is a key transcriptional co-activator that plays an essential role in a multitude of cellular processes .

Mode of Action

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) for the catalytic active site of p300 . This interaction results in the inhibition of the acetylation process, which is a major epigenetic regulatory mechanism of gene transcription .

Biochemical Pathways

The compound’s action affects the acetylation process, a major biochemical pathway associated with gene transcription . By inhibiting the p300/CBP HAT domain, N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide disrupts the dynamic and reversible acetylation of proteins, leading to downstream effects on gene expression .

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This results in reduced proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c1-20-14(22)8-7-12(19-20)16(24)18-13(11-5-3-2-4-6-11)9-21-15(23)10-26-17(21)25/h2-8,13H,9-10H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJNDJMTYMLKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)